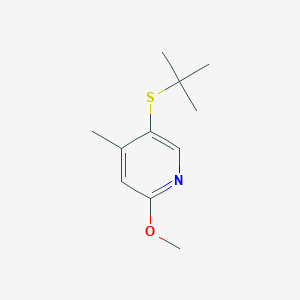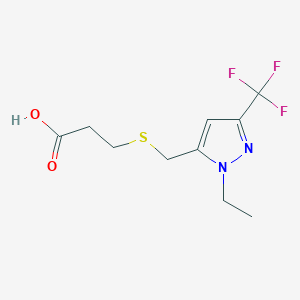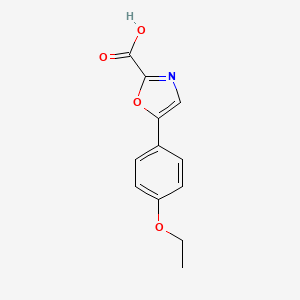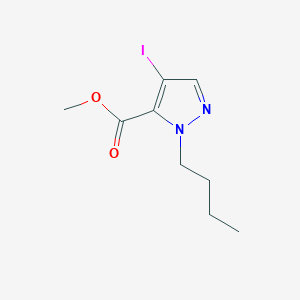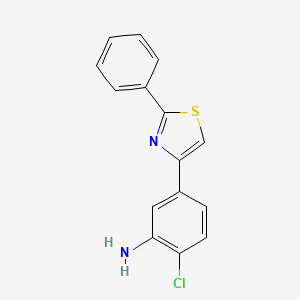
2-Chloro-5-(2-phenylthiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-phenylthiazol-4-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-phenylthiazol-4-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2-chloro-1-(2-phenylthiazol-4-yl)ethanone can be reacted with thiourea under acidic conditions to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-phenylthiazol-4-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 2-amino-5-(2-phenylthiazol-4-yl)aniline.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiazole ring.
Scientific Research Applications
2-Chloro-5-(2-phenylthiazol-4-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory effects.
Industrial Applications: It is used in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-phenylthiazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiazole ring can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-phenylthiazol-4-yl)aniline
- 2-Chloro-4-(trifluoromethyl)aniline
- 2-Phenylthiazole derivatives
Uniqueness
2-Chloro-5-(2-phenylthiazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN2S |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-chloro-5-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-6-11(8-13(12)17)14-9-19-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2 |
InChI Key |
IKPRKIBUVAQURI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


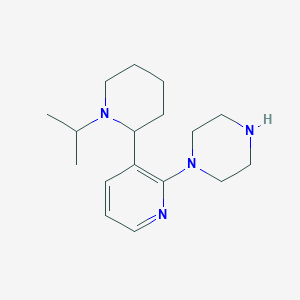


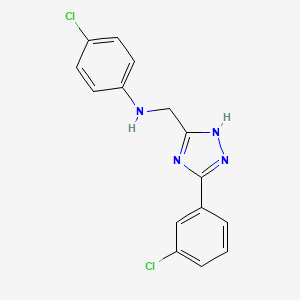
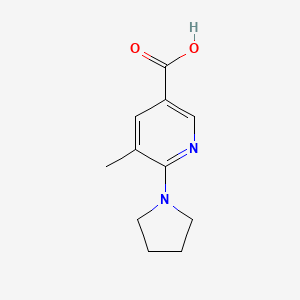
![8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11808387.png)
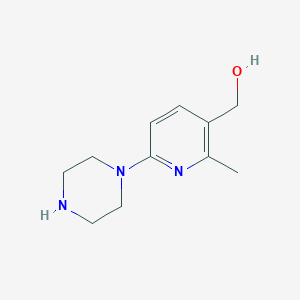
![2-(3-Oxabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B11808398.png)
